molecular formula C6H4FN3 B567365 3-Amino-5-fluoropyridine-2-carbonitrile CAS No. 1374115-60-2

3-Amino-5-fluoropyridine-2-carbonitrile

Cat. No.: B567365
CAS No.: 1374115-60-2
M. Wt: 137.117
InChI Key: FBVUOJDYRBJEKY-UHFFFAOYSA-N
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Description

3-Amino-5-fluoropyridine-2-carbonitrile (CAS: 1374115-60-2) is a fluorinated pyridine derivative characterized by a pyridine backbone substituted with amino (-NH₂), cyano (-CN), and fluorine (-F) groups at positions 3, 2, and 5, respectively . Its electron-deficient pyridine ring enhances reactivity toward nucleophiles, while the fluorine atom increases polarity, improving solubility in polar solvents like DMSO or acetonitrile . The amino group facilitates hydrogen bonding and participation in condensation reactions, making it a versatile intermediate in pharmaceuticals and agrochemicals.

Preparation Methods

The synthesis of 3-Amino-5-fluoropyridine-2-carbonitrile involves several methods. One common method includes the fluorination of pyridine derivatives. For example, 3-Bromo-2-nitropyridine reacts with tetrabutylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine . Another method involves the use of complex aluminum fluoride and copper fluoride at high temperatures (450–500°C) to produce fluorinated pyridine derivatives . Industrial production methods typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Mechanism of Action

The mechanism of action of 3-Amino-5-fluoropyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound enhances its binding affinity to certain enzymes and receptors, making it a valuable tool in drug discovery and development . The exact molecular targets and pathways depend on the specific application and the nature of the substituents on the pyridine ring.

Comparison with Similar Compounds

Comparison with Similar Pyridine Derivatives

Structural and Electronic Comparisons

5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile

  • Structure : Substituted with a trifluoromethyl (-CF₃) group at position 3 instead of fluorine.
  • Electronic Effects : The -CF₃ group is a stronger electron-withdrawing group than -F, leading to greater electron deficiency in the pyridine ring. This enhances reactivity in Suzuki-Miyaura couplings but reduces solubility in polar solvents due to increased hydrophobicity .
  • Applications : Used as an intermediate in apalutamide synthesis, leveraging its stability under acidic conditions .

2-Chloro-5-cyanopyridine

  • Structure : Chlorine replaces fluorine at position 3.
  • Reactivity : Chlorine’s lower electronegativity (vs. fluorine) reduces the ring’s electron-withdrawing effect, making it less reactive toward nucleophilic aromatic substitution. However, the C-Cl bond allows for cross-coupling reactions (e.g., Buchwald-Hartwig amination) .
  • Thermal Stability : Higher thermal stability due to weaker C-Cl bond polarization compared to C-F .

5-[(3-Fluoropropyl)amino]pyridine-2-carbonitrile

  • Structure: Features a fluorinated alkyl chain (-CH₂CH₂CF₃) on the amino group.
  • Lipophilicity : The aliphatic fluorine increases lipophilicity, enhancing blood-brain barrier penetration, which is advantageous in CNS drug development .
  • Synthetic Utility : The flexible fluoropropyl chain enables modular functionalization in kinase inhibitor design .

Solubility and Reactivity Trends

Compound Solubility (Polar Solvents) Key Reactivity
3-Amino-5-fluoropyridine-2-carbonitrile High (DMSO, MeCN) Nucleophilic substitution at C2 (cyano group), Friedel-Crafts alkylation
5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile Moderate (THF, DCM) Acid-catalyzed condensations, Suzuki couplings
2-Chloro-5-cyanopyridine Low (EtOAc, toluene) Pd-catalyzed cross-couplings, SNAr reactions

Biological Activity

3-Amino-5-fluoropyridine-2-carbonitrile is a pyridine derivative with significant biological activity, particularly in medicinal chemistry and biochemistry. This compound is recognized for its ability to interact with various biological targets, including enzymes and receptors, thereby influencing metabolic pathways and cellular processes. This article reviews the biological activity of this compound, focusing on its biochemical properties, mechanisms of action, and potential applications in drug development.

This compound exhibits unique biochemical properties due to its structural components:

  • Hydrogen Bonding : The amino group allows the compound to form hydrogen bonds with active site residues of enzymes, which can inhibit or modulate their activity.
  • Halogen Bonding : The presence of fluorine enhances the compound's ability to engage in halogen bonding, further affecting its interactions with biomolecules.
  • Cellular Effects : This compound influences various cellular processes, including cell signaling pathways and gene expression. It has been shown to modulate the activity of kinases and phosphatases, impacting phosphorylation states of key signaling proteins.

The mechanism by which this compound exerts its biological effects involves several key interactions:

  • Enzyme Inhibition : The compound can bind to specific enzymes involved in nucleotide synthesis, affecting metabolic pathways.
  • Gene Regulation : It interacts with transcription factors, influencing gene expression and the transcriptional landscape within cells.
  • Subcellular Localization : The compound's distribution within cellular compartments is influenced by targeting signals and post-translational modifications, affecting its functional outcomes.

Research Findings

Recent studies have highlighted the biological activities and potential therapeutic applications of this compound:

  • Anticancer Activity : Research indicates that this compound may possess anticancer properties by inhibiting specific oncogenic pathways. For instance, it has been evaluated as a potential inhibitor for fibroblast growth factor receptors (FGFR), which are implicated in various cancers .
  • Antiviral Properties : Preliminary findings suggest that this compound may exhibit antiviral activity, making it a candidate for further exploration in antiviral drug development.

Case Studies

Several case studies have documented the efficacy of this compound in various experimental settings:

  • In vitro Studies : In vitro assays demonstrated that the compound effectively inhibits specific kinases involved in cancer proliferation at submicromolar concentrations. These results suggest its potential as a therapeutic agent targeting cancer cell lines with FGFR abnormalities .
  • Pharmacological Investigations : Pharmacological studies indicated that this compound could enhance the efficacy of existing drugs when used in combination therapies, particularly in oncology settings .

Applications in Drug Development

The unique properties of this compound position it as a valuable scaffold for drug development:

  • Medicinal Chemistry : It serves as a building block for synthesizing novel pharmaceuticals targeting specific enzymes or receptors associated with disease pathways.
  • Agrochemicals : The compound has applications in developing agrochemicals, such as herbicides and insecticides due to its chemical reactivity and biological activity.

Properties

IUPAC Name

3-amino-5-fluoropyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FN3/c7-4-1-5(9)6(2-8)10-3-4/h1,3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBVUOJDYRBJEKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1N)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10744347
Record name 3-Amino-5-fluoropyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10744347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1374115-60-2
Record name 3-Amino-5-fluoropyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10744347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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